molecular formula C17H16INO B2602111 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide CAS No. 329778-40-7

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide

Cat. No. B2602111
CAS RN: 329778-40-7
M. Wt: 377.225
InChI Key: GHZBWBZBLUKUOQ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-dimethylphenyl)(4-iodophenyl)methanamine” is a chemical compound with the molecular formula C15H16IN and a molecular weight of 337.19871 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2,4-dimethylphenyl group and a 4-iodophenyl group connected by a methanamine bridge .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H16IN and a molecular weight of 337.19871 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the resources .

Scientific Research Applications

Polymerization and Material Science Applications

Radical Homopolymerization for Enhanced Oil Recovery

One study focused on the homopolymerization of a similar compound, emphasizing its application in enhanced oil recovery. The study synthesized the monomer via Ritter reaction and investigated its polymerization, which was successful only with a large amount of initiator, suggesting an iodine transfer polymerization mechanism. The polymer exhibited a low degree of polymerization and a glass transition temperature of 19.5 °C, indicating its potential in oil recovery applications (Huang et al., 2019).

Stereospecific Anionic Polymerization

Research into the anionic polymerization of N,N-dialkylacrylamides, including compounds structurally related to 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide, has revealed insights into producing polymers with varying molecular weight distributions and tacticity. The study showed that the polymers could be rich in isotactic configuration, affecting their physical properties and potential applications (Kobayashi et al., 1999).

Biocompatible Macromolecular Luminogens

A study on the synthesis and application of nonaromatic biocompatible macromolecular luminogens for sensing and removals of metal ions showcased the versatility of acrylamide derivatives in environmental and bioimaging applications. The synthesized polymers demonstrated sensitive detections/exclusions of Fe(III)/Cu(II) and excellent biocompatibility, underscoring their potential in multipurpose applications (Dutta et al., 2020).

Antipathogenic Activity

Acrylamide derivatives have been evaluated for their antipathogenic activity, with significant effects observed against Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Environmental and Corrosion Inhibition

Corrosion Inhibitors

Acrylamide derivatives have been explored as corrosion inhibitors for copper in nitric acid solutions. Studies demonstrate the effectiveness of these compounds in corrosion prevention, indicating their utility in industrial applications to protect metals from corrosion (Abu-Rayyan et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The safety, risk, hazard, and MSDS of this compound are not specified in the available resources .

properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)-N-(4-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZBWBZBLUKUOQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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